molecular formula C9H20O4 B14456994 3,6,8,11-Tetraoxatridecane CAS No. 71563-30-9

3,6,8,11-Tetraoxatridecane

Cat. No.: B14456994
CAS No.: 71563-30-9
M. Wt: 192.25 g/mol
InChI Key: GDZIUDHJILDBKB-UHFFFAOYSA-N
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Description

3,6,8,11-Tetraoxatridecane is a polyether compound characterized by a 13-carbon backbone with oxygen atoms at positions 3, 6, 8, and 11. This arrangement creates a flexible, oxygen-rich structure, making it useful in applications such as solvent formulations, polymer intermediates, or phase-transfer catalysts .

Properties

CAS No.

71563-30-9

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

1-ethoxy-2-(2-ethoxyethoxymethoxy)ethane

InChI

InChI=1S/C9H20O4/c1-3-10-5-7-12-9-13-8-6-11-4-2/h3-9H2,1-2H3

InChI Key

GDZIUDHJILDBKB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCOCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8,11-Tetraoxatridecane typically involves the reaction of tetraethylene glycol with appropriate halogenated compounds under controlled conditions. One common method includes the use of carbon tetrabromide and triphenylphosphine in acetonitrile at low temperatures, followed by warming to room temperature and purification through column chromatography .

Industrial Production Methods: Industrial production of 3,6,8,11-Tetraoxatridecane may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,6,8,11-Tetraoxatridecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated derivatives of 3,6,8,11-Tetraoxatridecane are often used in substitution reactions with nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted ethers or esters.

Scientific Research Applications

3,6,8,11-Tetraoxatridecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,8,11-Tetraoxatridecane involves its interaction with various molecular targets. Its four oxygen atoms allow it to form hydrogen bonds and interact with polar molecules, making it an effective solvent and reactant in various chemical processes. The pathways involved in its action depend on the specific application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity : Oxygen spacing in tetraoxatridecanes influences their coordination properties. For example, asymmetrical oxygen placement (as in 3,6,8,11-Tetraoxatridecane) may improve solubility in polar aprotic solvents compared to symmetrical isomers .
  • Functionalization : Derivatives with thiols (e.g., 2,5,8,11-Tetraoxatridecane-13-thiol) or halogens (e.g., 13-Chloro-2,5,8,11-Tetraoxatridecane) expand utility in materials science and medicinal chemistry .
  • Industrial Relevance : Silicon-containing analogs demonstrate niche applications in high-performance materials, highlighting the versatility of the tetraoxatridecane backbone .

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